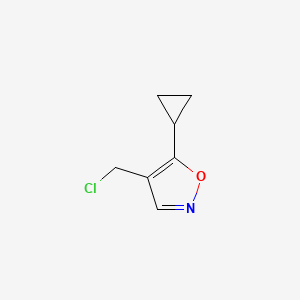

4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole

Description

Significance of the 1,2-Oxazole (Isoxazole) Ring System in Organic Synthesis

The 1,2-oxazole, commonly known as isoxazole (B147169), is an aromatic five-membered ring containing an oxygen and a nitrogen atom in adjacent positions. researchgate.netnih.gov This structural arrangement imparts a unique set of chemical and physical properties that have made it a subject of intense interest for chemists and pharmacologists worldwide. nih.gov

The history of isoxazole chemistry dates back to the late 19th century. The first synthesis of an isoxazole compound was reported in 1888, marking the beginning of over a century of exploration into the synthesis and application of this heterocyclic system. ontosight.ai Since then, a multitude of synthetic methods have been developed, ranging from classical 1,3-dipolar cycloadditions of nitrile oxides with alkynes to reactions of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnih.gov These advancements have improved the efficiency and accessibility of isoxazole derivatives, solidifying their role in modern organic chemistry. rsc.org

The isoxazole ring is widely recognized as a "privileged scaffold" and a crucial pharmacophore in drug discovery. researchgate.netrsc.org Its structure is a component of numerous natural products and commercially available drugs. ontosight.airesearchgate.net The utility of the isoxazole moiety stems from its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. rsc.orgnih.govnih.govrsc.orgnih.gov

The isoxazole ring system's value is enhanced by its relative ease of synthesis and the facility with which it can be modified, allowing for the creation of large libraries of compounds for biological screening. researchgate.netnih.gov Furthermore, the weak nitrogen-oxygen bond in the isoxazole ring can be cleaved under certain conditions, such as UV irradiation, making it a useful synthon for accessing other molecular structures. rsc.orgwikipedia.org This combination of biological relevance and synthetic versatility ensures that the isoxazole scaffold remains a central focus in medicinal chemistry research. rsc.orgrsc.org

| Drug Name | Therapeutic Category |

| Sulfamethoxazole | Antibiotic |

| Leflunomide | Antirheumatic (Immunosuppressant) |

| Valdecoxib | Non-Steroidal Anti-inflammatory Drug (NSAID) |

| Zonisamide | Anticonvulsant |

| Cloxacillin | β-lactamase resistant antibiotic |

| Dicloxacillin | β-lactamase resistant antibiotic |

| This table presents a selection of drugs to illustrate the therapeutic diversity of isoxazole-containing compounds. wikipedia.orgrsc.orgresearchgate.net |

Role of Chloromethyl and Cyclopropyl (B3062369) Substituents in Heterocyclic Frameworks

The specific substituents on a heterocyclic core are critical in defining its chemical reactivity and potential applications. In 4-(chloromethyl)-5-cyclopropyl-1,2-oxazole, the chloromethyl and cyclopropyl groups each contribute significantly to the molecule's profile.

The chloromethyl group (–CH₂Cl) is a highly useful functional group in organic synthesis. chempanda.comwikipedia.org Its primary role is that of a reactive handle, enabling the introduction of a wide variety of other functional groups through nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating reactions with nucleophiles such as amines, thiols, alkoxides, and carbanions. nih.gov This reactivity makes chloromethylated heterocycles, like the title compound, valuable intermediates for extending a molecular scaffold and building more complex, functionalized molecules. nih.govnih.gov For instance, 2-(halomethyl)-4,5-diphenyloxazoles have been demonstrated as effective scaffolds for synthetic elaboration at the 2-position to prepare various derivatives. nih.gov

The cyclopropyl group is a three-membered carbocyclic ring that imparts unique and valuable properties to organic molecules. fiveable.me Despite being an alkyl substituent, its electronic properties are distinct from acyclic counterparts due to significant ring strain and the enhanced p-character of its C-C bonds. fiveable.mewikipedia.orgnih.gov

In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to modulate a molecule's physicochemical properties. scientificupdate.com It can enhance biological potency, improve metabolic stability by blocking sites susceptible to oxidation, and reduce off-target effects. nih.govresearchgate.net The rigid, planar nature of the three carbon atoms can also serve to lock a molecule into a specific conformation, which can be favorable for binding to a biological target. nih.gov The cyclopropyl group is a common structural motif in numerous natural products and approved pharmaceuticals. fiveable.me

| Contribution | Description |

| Enhanced Potency | The rigid structure can lead to more favorable binding with receptors. nih.gov |

| Metabolic Stability | C-H bonds are stronger than in alkanes, increasing resistance to metabolism. nih.gov |

| Reduced Off-Target Effects | Can improve the selectivity of a drug for its intended target. nih.gov |

| Increased Brain Permeability | Can favorably alter lipophilicity to cross the blood-brain barrier. nih.gov |

| Conformational Rigidity | Restricts the molecule's flexibility, which can be entropically favorable for binding. nih.gov |

Research Gaps and Motivations for Investigating this compound

Despite the well-documented importance of the isoxazole scaffold and its substituents, a detailed survey of the scientific literature reveals a notable lack of specific research focused on this compound itself. The compound is commercially available from several chemical suppliers, indicating its use as a building block or intermediate in larger synthetic campaigns. jennysynth.comchemicalbook.comcalpaclab.com

This absence of dedicated research constitutes a significant knowledge gap. The motivation for a thorough investigation of this compound is compelling and multifaceted. It arises from the synergistic potential of its constituent parts:

The Isoxazole Core: A proven platform for discovering biologically active compounds. researchgate.netresearchgate.net

The Chloromethyl Handle: Provides a direct and versatile point for chemical modification, allowing for the straightforward synthesis of a library of derivatives.

The Cyclopropyl Moiety: Offers the potential to confer advantageous pharmacological properties, such as enhanced potency and metabolic stability. researchgate.net

Therefore, this compound stands as an unexplored starting point for the development of new chemical entities. Systematic investigation into its reactivity and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents or agrochemicals. The compound represents an opportunity to explore a unique region of chemical space, combining three motifs of high value in medicinal and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYMHYHBMNBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 5 Cyclopropyl 1,2 Oxazole

De Novo Synthesis Approaches to the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole core from acyclic precursors is a cornerstone of heterocyclic chemistry. The primary pathways involve either the formation of the C(3)-C(4) and O-N bonds in a concerted fashion or the sequential formation of C=N and C-O bonds.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Formation

One of the most powerful methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne. This reaction, developed extensively by Huisgen, is a highly efficient tool for constructing five-membered heterocyclic rings. Nitrile oxides are typically unstable and are therefore generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitroalkanes.

The reaction of nitrile oxides with alkenes leads to the formation of 2-isoxazolines (4,5-dihydroisoxazoles). These can serve as valuable intermediates which can be subsequently oxidized to the corresponding aromatic isoxazoles. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on both the nitrile oxide and the alkene. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome, with the reaction typically being under HOMO(dipolarophile)-LUMO(dipole) control.

For the synthesis of a 5-cyclopropyl substituted isoxazole, a cyclopropyl-containing alkene would be a logical starting material. The reaction proceeds in a concerted manner, leading to a high degree of stereoselectivity.

Table 1: Examples of 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes

| Nitrile Oxide Precursor | Alkene | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylaldoxime | Allyl Indium Bromide | in situ generation | 3-Aryl-5-methyl-2-isoxazoline | Good | |

| O-alkyloxime-substituted nitroalkanes | Various Alkenes | Not specified | 2-Isoxazolines with electron-withdrawing groups | Good |

This table presents examples of the general reaction type, illustrating the variety of substrates and conditions used.

The direct synthesis of the aromatic isoxazole ring can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction avoids the need for a subsequent oxidation step. The cycloaddition is highly regioselective, typically affording 3,5-disubstituted isoxazoles when terminal alkynes are used. To obtain the desired 4-(chloromethyl)-5-cyclopropyl substitution pattern, a suitably substituted alkyne, such as 1-cyclopropyl-3-chloro-1-propyne, would be required to react with a nitrile oxide.

The reaction mechanism is a concerted [3+2] cycloaddition, leading to the rapid assembly of the isoxazole core. The choice of solvent and base for the in situ generation of the nitrile oxide can influence the reaction rate and outcome.

Table 2: Examples of 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

| Nitrile Oxide Precursor | Alkyne | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldoximes | Terminal Alkynes | Base, in situ generation | 3,5-Disubstituted isoxazoles | Not specified | |

| Hydroximoyl Chlorides | Resin-bound Alkynes | Triethylamine | Resin-bound disubstituted isoxazoles | Good |

This table presents examples of the general reaction type, illustrating the formation of isoxazoles from various starting materials.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A classical and widely used approach to isoxazole synthesis involves the reaction of a compound containing a three-carbon backbone with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. The three-carbon component is typically a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

The condensation of 1,3-diketones with hydroxylamine hydrochloride is a straightforward method for preparing 3,5-disubstituted isoxazoles. The reaction proceeds through initial formation of a monoxime intermediate at one of the carbonyl groups, followed by intramolecular cyclization via attack of the oxime hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.

To synthesize a 5-cyclopropyl isoxazole via this route, a precursor such as 1-cyclopropyl-1,3-butanedione would be necessary. The regioselectivity of the initial oximation can be influenced by the electronic and steric nature of the substituents on the diketone, which in turn determines the final substitution pattern of the isoxazole.

Table 3: Synthesis of Isoxazoles from 1,3-Diketones

| 1,3-Diketone | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Diketone derivative | Pyridine, NH₂OH·HCl | Isoxazole derivative | Good | |

| Aryl 1,3-diketoesters | NH₂OH·HCl, Acidic pH | 3,5-Isoxazole esters | Good |

This table provides examples of isoxazole synthesis using various 1,3-dicarbonyl compounds.

α,β-Unsaturated ketones serve as versatile precursors for isoxazoles through their reaction with hydroxylamine hydrochloride. This reaction typically yields 2-isoxazolines, which can then be converted to isoxazoles. The process involves a sequence of Michael addition of hydroxylamine to the β-carbon, followed by cyclization and dehydration.

For the synthesis of the target molecule, an α,β-unsaturated ketone bearing a cyclopropyl (B3062369) group, such as 1-cyclopropyl-2-buten-1-one, could be employed. The reaction conditions, particularly the pH, can be controlled to favor the desired cyclization pathway. Chalcones, a class of α,β-unsaturated ketones, are commonly used substrates for this transformation, reacting with hydroxylamine in the presence of a base to yield the corresponding isoxazoles.

Table 4: Synthesis of Isoxazoles from α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcones (Aryl propenones) | NH₂OH·HCl, KOH, Ethanol, Reflux | 3,5-Disubstituted isoxazoles | 45-63% | |

| Ketones with α-tertiary carbon | NH₂OH, Tris buffer | 5-Hydroxy-Δ²-isoxazoline derivatives | Good |

This table illustrates the synthesis of isoxazoles and their precursors from α,β-unsaturated carbonyl compounds.

Reactions of β-Enamino Ketoesters with Hydroxylamine Hydrochloride

A prominent and versatile method for constructing the 1,2-oxazole (isoxazole) ring is the cyclocondensation reaction between a β-enamino ketoester and hydroxylamine hydrochloride. nih.gov This approach is highly effective for producing polysubstituted isoxazoles. The synthesis begins with the condensation of a 1,3-dicarbonyl compound with an amine source to form the β-enamino ketoester precursor. This intermediate contains the requisite carbon backbone to form the final heterocyclic ring.

The core of the synthesis is the reaction of this precursor with hydroxylamine (NH₂OH). The reaction mechanism can proceed via two potential pathways, often leading to a mixture of regioisomers. In the primary pathway relevant to isoxazole synthesis, the hydroxylamine's nitrogen atom acts as a nucleophile, attacking the enaminone system. This is followed by an intramolecular cyclization and subsequent dehydration, which results in the formation of the stable aromatic isoxazole ring. nih.gov The regiochemical outcome—determining which substituent occupies which position on the ring—is influenced by the specific structure of the β-enamino ketoester and the reaction conditions employed. nih.gov To synthesize the target compound, a precursor such as an ethyl 2-(cyclopropylcarbonyl)-3-amino-4-hydroxybut-2-enoate derivative would be required.

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Enamino Ketoester | Hydroxylamine Hydrochloride | Typically reflux in a protic solvent like ethanol or acetic acid. | Substituted 1,2-Oxazoles | nih.gov |

| β-Enamino Diketone | Hydroxylamine Hydrochloride | Solvent and additives (e.g., pyridine, BF₃) can control regioselectivity. | Regioisomeric Isoxazoles | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular reactions provide a powerful means of forming heterocyclic rings by creating bonds between functionalities within a single molecule. These strategies are often highly efficient, proceeding under mild conditions to yield complex structures.

The intramolecular aza-Wittig reaction is a robust method for the synthesis of nitrogen-containing heterocycles. ehu.esresearchgate.net While this reaction is primarily used to form 1,3-oxazoles and other related N-heterocycles, its principles illustrate a key strategy in heterocyclic synthesis. researchgate.net The process begins with a molecule containing both an azide group and a carbonyl functionality (such as an ester or ketone) separated by a suitable linker.

The first step is the Staudinger reaction, where the azide reacts with a tertiary phosphine, typically triphenylphosphine, to form an iminophosphorane (also known as an aza-ylide). thieme-connect.com This intermediate is generally stable but highly reactive. Upon heating, the iminophosphorane's nucleophilic nitrogen atom attacks the intramolecular carbonyl group. scispace.com This triggers a cyclization cascade, resulting in the formation of a five-membered ring and the extrusion of triphenylphosphine oxide as a thermodynamically stable byproduct. acs.org This final step, the intramolecular aza-Wittig reaction, forms the C=N bond of the heterocyclic ring, a process known as annulation. acs.org This methodology is valued for its high yields and the neutral, catalyst-free conditions under which it often proceeds. ehu.es

Targeted Introduction of Chloromethyl and Cyclopropyl Functionalities

The synthesis of 4-(chloromethyl)-5-cyclopropyl-1,2-oxazole requires not only the formation of the isoxazole core but also the specific placement of the chloromethyl and cyclopropyl groups. This can be achieved by functionalizing precursor molecules either before or after the isoxazole ring has been formed.

Halogenation and Functionalization of Precursors

A common and direct route to introduce the chloromethyl group onto the isoxazole ring is through the chlorination of a hydroxymethyl precursor. The synthesis would first target the creation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. This intermediate can then be converted to the final chloromethyl product using standard chlorinating agents.

Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation. researchgate.net The reaction typically proceeds by converting the hydroxyl group into a better leaving group. For instance, with thionyl chloride, the alcohol attacks the sulfur atom, forming a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the methylene (B1212753) carbon results in the desired 4-(chloromethyl) derivative and the release of sulfur dioxide and hydrogen chloride gas. researchgate.net This method is widely used for converting primary alcohols on heterocyclic systems to their corresponding chlorides.

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used neat or in a non-polar solvent (e.g., DCM, Toluene), sometimes with a catalytic amount of DMF. | SO₂, HCl | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Used as a solvent or in a chlorinated solvent; may require heating. | H₃PO₄ | researchgate.net |

| Appel Reaction (PPh₃, CCl₄) | Anhydrous, non-polar solvent (e.g., CH₂Cl₂, MeCN) at room temperature or with cooling. | Triphenylphosphine oxide, Chloroform | N/A |

The introduction of the cyclopropyl group at the C5 position of the isoxazole ring can be accomplished through several synthetic strategies. One primary method involves building the isoxazole ring from a precursor that already contains the cyclopropyl moiety, such as a cyclopropyl ketone.

| Reaction Name | Key Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkene | Stereospecific; forms the cyclopropane (B1198618) on one face of the double bond. | nih.gov |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium ylide | α,β-Unsaturated ketone | Adds a methylene group to the double bond. | N/A |

| Catalytic Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate), Transition metal catalyst (e.g., Rh, Cu) | Alkene | Allows for asymmetric synthesis with chiral catalysts. | nih.gov |

Regioselective Synthesis Strategies for 1,2-Oxazole Derivatives

The primary challenge in synthesizing asymmetrically substituted oxazoles like this compound lies in controlling the regiochemistry of the cyclization reaction. The orientation of the substituents on the heterocyclic ring is critical as it dictates the final properties and biological activity of the molecule.

Control of Substituent Positioning (e.g., C-4, C-5)

Achieving regiocontrol in the synthesis of 4,5-disubstituted 1,2-oxazoles is paramount. The classic and most versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regiochemical outcome of this reaction is governed by both electronic and steric factors of the reactants. For the synthesis of a 5-cyclopropyl substituted oxazole (B20620), a cyclopropyl-substituted alkyne would be a logical precursor.

However, direct cycloaddition might lead to a mixture of regioisomers. To overcome this, strategies often involve the use of precursors where the regiochemistry is pre-determined. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride provides a reliable route to 5-substituted-1,2-oxazole-4-carboxylates. nih.gov This method allows for the unambiguous placement of the cyclopropyl group at the C-5 position by starting with an appropriate β-enamino ketoester derived from a cyclopropyl β-keto ester. Subsequent modification of the C-4 carboxylate group would be necessary to introduce the chloromethyl substituent.

Another powerful strategy for ensuring regioselectivity is the Van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org This reaction proceeds through a [3+2] cycloaddition mechanism. nih.govsemanticscholar.org By using cyclopropanecarboxaldehyde as the starting material, the cyclopropyl group can be selectively installed at the C-5 position of the oxazole ring. nih.gov Further functionalization at the C-4 position would then be required. Highly regioselective bromination at the C-4 position of 5-substituted oxazoles has been demonstrated, offering a pathway to introduce other functional groups via subsequent reactions like Suzuki-Miyaura coupling. acs.org

Advanced and Green Synthetic Approaches

In recent years, the development of more efficient, environmentally friendly, and rapid synthetic methods has become a major goal in organic chemistry. These advanced approaches are highly applicable to the synthesis of complex heterocyclic structures like this compound.

Microwave-Assisted Synthesis of Oxazoles

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nveo.org In the context of oxazole synthesis, microwave assistance significantly reduces reaction times, often from hours or days to minutes, while improving yields and minimizing the formation of byproducts. organic-chemistry.org For example, the three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-trisubstituted isoxazoles is dramatically enhanced under microwave conditions. organic-chemistry.org Similarly, the synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine is facilitated by microwave heating. nveo.orgresearchgate.net This rapid and efficient heating can be applied to various cyclization strategies, potentially streamlining the synthesis of the target compound. nih.govacs.org

| Reaction | Conditions | Time | Yield | Reference |

| Sonogashira coupling-cycloaddition | Microwave (dielectric heating) | 30 min | Moderate to Good | organic-chemistry.org |

| Chalcone cyclization | Microwave irradiation | Not specified | 65-80% | researchgate.net |

| [3+2] cycloaddition (TosMIC) | Microwave, 65 °C | 8 min | 96% | acs.org |

One-Pot Synthetic Procedures for Heterocycles

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. jsynthchem.com Several one-pot methods for the synthesis of substituted oxazoles have been developed. These often involve multi-component reactions (MCRs) where three or more reactants are combined to form a complex product in a single operation. jsynthchem.comnih.gov A concise one-pot, three-step procedure involving amidation, Pd-catalyzed acylation, and cycloisomerization has been reported for the synthesis of 2,5-disubstituted oxazoles. thieme-connect.de Another example is the synthesis of trisubstituted oxazoles from α-azidocinnamaldehydes, cyanides, and carboxylic acids via a tandem Passerini/Staudinger/aza-Wittig sequence. thieme-connect.com Applying such a strategy could potentially allow for the assembly of the this compound core in a single, efficient process.

Catalytic Methods in Oxazole Synthesis (e.g., Iodine/K2CO3, Copper Catalysis)

The use of catalysts is central to modern organic synthesis, enabling reactions under milder conditions with greater efficiency and selectivity.

Iodine/K2CO3: Molecular iodine, in combination with a base like potassium carbonate (K2CO3), has been shown to efficiently promote the synthesis of 2,4,5-trisubstituted oxazoles from α-bromoketones and benzylamine derivatives. researchgate.net This system is attractive due to the low cost, low toxicity, and ready availability of iodine. researchgate.net

Copper Catalysis: Copper catalysts are particularly versatile in heterocyclic synthesis. Copper(I)-catalyzed 1,3-dipolar cycloadditions between in-situ generated nitrile oxides and terminal acetylenes provide a regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org Furthermore, copper(I) can catalyze multicomponent reactions under microwave conditions to afford complex heterocyclic structures. nih.gov A sustainable method using a heterogeneous CuFe2O4 catalyst has been described for preparing oxazoles in water. jsynthchem.com Copper-catalyzed tandem oxidative cyclization is another efficient method for creating polysubstituted oxazoles from readily available starting materials under mild conditions. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

| I2/K2CO3 | Oxidative Cyclization | Cost-effective, low toxicity, broad functional group tolerance. | researchgate.net |

| Copper(I) | 1,3-Dipolar Cycloaddition | High regioselectivity, mild conditions. | organic-chemistry.orgnih.gov |

| CuFe2O4 (nanoparticles) | One-Pot MCR | Sustainable, recyclable catalyst, aqueous medium. | jsynthchem.com |

| Copper(I) | Tandem Oxidative Cyclization | High efficiency, mild conditions. | researchgate.net |

Solvent-Free and Aqueous Medium Reactions

Shifting away from volatile organic solvents is a key principle of green chemistry. Reactions conducted in water or under solvent-free conditions are highly desirable. The Van Leusen reaction has been successfully adapted to occur in water using β-cyclodextrin, which allows the reaction to proceed at lower temperatures with catalytic amounts of base. nih.govsemanticscholar.org The use of water as a solvent is not only environmentally benign but can also influence reactivity and selectivity. For instance, a copper-catalyzed one-pot synthesis of oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate has been successfully carried out in water. jsynthchem.com These approaches represent a significant step towards more sustainable manufacturing processes for complex molecules like this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of protons, carbons, and other magnetically active nuclei, such as nitrogen-15.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. For "4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole," the ¹H NMR spectrum is expected to show characteristic signals for the protons of the chloromethyl group, the cyclopropyl (B3062369) ring, and the oxazole (B20620) ring.

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group. Its chemical shift would likely appear downfield due to the deshielding effect of the adjacent electronegative chlorine atom and the oxazole ring.

Oxazole Ring Proton (-CH=): The single proton on the oxazole ring is expected to produce a singlet in a region typical for aromatic or heteroaromatic protons.

Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group presents a more complex set of signals due to the distinct chemical environments of its protons. A multiplet is expected for the methine proton, and separate multiplets are anticipated for the diastereotopic methylene (B1212753) protons, all resonating in the upfield region characteristic of cyclopropyl groups. mdpi.com

The following table outlines the predicted ¹H NMR chemical shifts and coupling constants based on the structure of the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Chloromethyl (-CH₂) | 4.5 - 4.8 | Singlet (s) | N/A |

| Oxazole (-CH=) | 6.0 - 6.5 | Singlet (s) | N/A |

| Cyclopropyl (-CH-) | 1.8 - 2.2 | Multiplet (m) | 3.0 - 8.0 |

| Cyclopropyl (-CH₂) | 0.8 - 1.2 | Multiplet (m) | 3.0 - 8.0 |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal.

Oxazole Ring Carbons: The carbon atoms within the 1,2-oxazole ring are expected to resonate at the lower field (downfield) portion of the spectrum due to their heteroaromatic nature.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be shifted downfield by the attached chlorine atom.

Cyclopropyl Carbons (-CH- and -CH₂-): The carbons of the cyclopropyl ring typically appear at higher field (upfield) in the ¹³C NMR spectrum. mdpi.com

The table below details the predicted ¹³C NMR chemical shifts for the compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Oxazole (C=N) | 158 - 162 |

| Oxazole (C-O) | 165 - 170 |

| Oxazole (=CH) | 100 - 105 |

| Oxazole (C-CH₂Cl) | 110 - 115 |

| Chloromethyl (-CH₂Cl) | 35 - 40 |

| Cyclopropyl (-CH-) | 10 - 15 |

| Cyclopropyl (-CH₂) | 5 - 10 |

Note: These are predicted values. Actual experimental values may vary.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms within a molecule. For "this compound," this method would provide direct information about the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen is influenced by its hybridization state and its position within the heterocyclic system. mdpi.com The analysis of substituted pyrazines and their N-oxides by ¹⁵N NMR has shown distinct chemical shifts for the nitrogen atoms, which can be a reference for the isoxazole (B147169) system. researchgate.net

The anticipated ¹⁵N NMR chemical shift for the nitrogen in the 1,2-oxazole ring is presented below.

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

| Oxazole (-N=) | -10 to +30 (relative to CH₃NO₂) |

Note: This is a predicted value based on related heterocyclic systems. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the cyclopropyl ring by showing correlations between the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would be used to definitively assign the carbon signals for the chloromethyl, oxazole, and cyclopropyl moieties based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the chloromethyl protons and the adjacent carbon on the oxazole ring, as well as between the cyclopropyl methine proton and the C5 carbon of the oxazole ring. The structural elucidation of various heterocyclic compounds has been successfully achieved using these 2D NMR methods. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula for "this compound" is C₇H₈ClNO. uni.luuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For "this compound," HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. The predicted monoisotopic mass is 157.02943 Da. uni.luuni.lu The detection of adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ is also common. uni.luuni.lu

The table below shows the predicted exact masses for various adducts of the compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.03671 |

| [M+Na]⁺ | 180.01865 |

| [M+K]⁺ | 195.99259 |

| [M+NH₄]⁺ | 175.06325 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features: the C-H bonds of the cyclopropyl and chloromethyl groups, the C=N and C-O bonds within the oxazole ring, and the C-Cl bond.

While specific, experimentally determined IR data for this compound is not widely available in the public domain, a theoretical analysis based on known absorption ranges for its constituent functional groups allows for a predictive interpretation.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C-H (cyclopropyl) | ~3100-3000 | Stretching |

| C-H (aliphatic, CH₂) | ~2950-2850 | Stretching |

| C=N (oxazole ring) | ~1650-1550 | Stretching |

| C=C (oxazole ring) | ~1600-1475 | Stretching |

| C-O-N (oxazole ring) | ~1300-1200 | Stretching |

| C-Cl (chloromethyl) | ~800-600 | Stretching |

Note: This table represents predicted values based on standard infrared spectroscopy correlation charts. Actual experimental values may vary.

The presence of a band in the 3100-3000 cm⁻¹ region would be indicative of the C-H stretching vibrations of the cyclopropyl ring. The aliphatic C-H stretching from the chloromethyl group would likely appear in the 2950-2850 cm⁻¹ range. The characteristic stretching vibrations of the C=N and C=C bonds within the 1,2-oxazole ring are expected in the 1650-1475 cm⁻¹ region. The C-O-N stretching of the oxazole ring would produce a signal in the fingerprint region, around 1300-1200 cm⁻¹. Finally, a key indicator for this molecule would be the C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ range.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then used to calculate the empirical formula of the substance. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₈ClNO.

The molecular weight of C₇H₈ClNO is calculated as follows:

Carbon (C): 7 × 12.011 = 84.077 g/mol

Hydrogen (H): 8 × 1.008 = 8.064 g/mol

Chlorine (Cl): 1 × 35.453 = 35.453 g/mol

Nitrogen (N): 1 × 14.007 = 14.007 g/mol

Oxygen (O): 1 × 15.999 = 15.999 g/mol

Total Molecular Weight = 157.60 g/mol

From these values, the theoretical percentage composition can be determined. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the empirical formula.

| Element | Theoretical Mass % |

| Carbon (C) | 53.35% |

| Hydrogen (H) | 5.12% |

| Chlorine (Cl) | 22.50% |

| Nitrogen (N) | 8.89% |

| Oxygen (O) | 10.15% |

A close correlation between the experimentally determined percentages and the theoretical values would provide strong evidence for the proposed molecular formula of C₇H₈ClNO, thereby confirming the elemental composition of this compound.

Reactivity and Reaction Mechanisms of 4 Chloromethyl 5 Cyclopropyl 1,2 Oxazole

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the oxazole (B20620) ring is an activated alkyl halide. The electron-withdrawing nature of the adjacent heterocyclic system enhances the electrophilicity of the methylene (B1212753) carbon, making it a prime site for reactions with nucleophiles and a substrate for various coupling reactions.

The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack, proceeding readily through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This allows for the straightforward introduction of a wide variety of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group.

Numerous nucleophiles can be employed in this reaction, leading to a diverse array of derivatives. The choice of reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. researchgate.netnih.gov

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide | NaOH | -CH₂OH | Alcohol |

| Alkoxide | NaOR' | -CH₂OR' | Ether |

| Cyanide | NaCN | -CH₂CN | Nitrile |

| Azide | NaN₃ | -CH₂N₃ | Azide |

| Amine | R'₂NH | -CH₂NR'₂ | Amine |

| Thiolate | NaSR' | -CH₂SR' | Thioether |

The formation of α-metalated haloalkyl heterocycles involves the deprotonation of the carbon atom adjacent to the halogen. This is a challenging transformation for chloromethyl groups, as the acidity of the methylene protons is generally low. However, under specific conditions, such as the use of very strong, sterically hindered, non-nucleophilic bases at low temperatures, it is theoretically possible to generate a transient carbanionic species. This α-chloro-α-lithiated intermediate, for instance, could then react with various electrophiles. This pathway offers a potential, albeit less common, method for functionalization at the methylene position.

The chloromethyl group can act as an electrophile in intramolecular cyclization reactions to form new ring systems. To generate a new cyclopropane (B1198618) ring, a three-atom tether containing a nucleophilic center must be present elsewhere in the molecule. For the parent compound 4-(chloromethyl)-5-cyclopropyl-1,2-oxazole, this would require prior modification. For example, if a nucleophilic side chain were introduced at the C3 position of the oxazole ring, an intramolecular Sₙ2 reaction could lead to the formation of a spiro-fused cyclopropane derivative. Such strategies are valuable in synthetic chemistry for building complex polycyclic structures. mdpi.com The feasibility and efficiency of such a cyclization would depend on the length and flexibility of the tether, in accordance with Thorpe-Ingold principles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloromethyl group, while less reactive than its bromo- or iodo-analogs, can participate in these transformations, enabling the introduction of aryl, vinyl, or alkyl moieties.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org While aryl halides are the most common substrates, alkyl halides can also be used. Research on the closely related compound 4-bromomethyl-2-chlorooxazole has demonstrated that the halomethyl group can selectively undergo Suzuki coupling. researchgate.net This suggests that this compound could similarly be coupled with various aryl or alkyl boronic acids.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Potential Product (R-CH₂-Oxazole) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 4-(Benzyl)-5-cyclopropyl-1,2-oxazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 4-((4-Methoxybenzyl))-5-cyclopropyl-1,2-oxazole |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 4-(Allyl)-5-cyclopropyl-1,2-oxazole |

| Methylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 4-(Ethyl)-5-cyclopropyl-1,2-oxazole |

Cross-Coupling Reactions

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle. It possesses a degree of aromatic stability, which allows for the manipulation of substituents on the ring without compromising the ring itself under many conditions. researchgate.net However, a key feature of the isoxazole (B147169) ring is the relatively weak nitrogen-oxygen (N-O) bond. This bond is susceptible to cleavage under various conditions, particularly reductive, basic, or photochemical stimuli. researchgate.netwikipedia.org This latent instability makes the isoxazole ring a valuable synthetic intermediate, often used as a "masked" form of other functional groups. researchgate.net

Common transformations involving the cleavage of the isoxazole ring include:

Catalytic Hydrogenation: Reduction with hydrogen over catalysts like palladium on carbon (Pd/C) or Raney nickel typically cleaves the N-O bond. This can lead to the formation of various products, such as enaminones, β-amino alcohols, or 1,3-dicarbonyl compounds, depending on the specific substrate and reaction conditions. researchgate.net

Base-Mediated Cleavage: Strong bases can promote ring-opening, particularly in isoxazolium salts. This can lead to the formation of α-cyanoketones or other difunctionalized compounds.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo rearrangement to form oxazoles via an azirine intermediate. wikipedia.orgrsc.org

Reductive Cleavage with Metals: Reagents like iron pentacarbonyl or molybdenum hexacarbonyl can also effect the reductive cleavage of the N-O bond.

The presence of the cyclopropyl (B3062369) and chloromethyl substituents on the ring can influence the regioselectivity and rate of these ring-opening reactions, but the fundamental susceptibility of the N-O bond to cleavage remains a central feature of the ring's reactivity.

Nucleophilic Substitution Patterns on the Oxazole Ring

Nucleophilic substitution reactions directly on an oxazole ring are generally uncommon unless a suitable leaving group is present on the ring itself. semanticscholar.org The typical order of reactivity for the substitution of halogens on an oxazole ring is C-2 > C-4 > C-5. semanticscholar.org In the case of this compound, the primary site for nucleophilic attack is not the ring itself, but the benzylic-like carbon of the chloromethyl group at the C-4 position.

The chloromethyl group is highly susceptible to SN2 reactions due to the stability of the transition state, which is influenced by the adjacent oxazole ring. The oxazole ring can delocalize electron density, stabilizing the transition state of the substitution reaction. A wide variety of nucleophiles can displace the chloride ion, making this position a key handle for further molecular elaboration.

Table 1: Predicted Reactivity of this compound with Nucleophiles

| Site of Attack | Reaction Type | Reactivity | Notes |

|---|---|---|---|

| Chloromethyl Carbon | SN2 | High | Primary site for nucleophilic substitution. |

| Oxazole Ring (C-2) | SNAr | Low | Requires deprotonation or harsh conditions. wikipedia.org |

| Oxazole Ring (C-4) | SNAr | Very Low | Position is substituted; direct attack is unlikely. |

Electrophilic Substitution Patterns on the Oxazole Ring

The oxazole ring can undergo electrophilic substitution, with the reaction typically favoring the C-5 position when an electron-donating group is present. semanticscholar.orgwikipedia.org For this compound, the C-5 position is already occupied by the cyclopropyl group. The cyclopropyl group itself can act as an electron-donating group through hyperconjugation, potentially activating the ring. wikipedia.org

Given that C-5 is blocked, the next most likely position for electrophilic attack would be C-2. However, deprotonation at C-2 is a more common reaction, reflecting the acidity of this position (pKa ≈ 20). semanticscholar.orgwikipedia.org Electrophilic attack would likely require strongly activating conditions. The chloromethyl group at C-4 is generally considered electron-withdrawing, which would deactivate the ring towards electrophilic substitution.

Table 2: Predicted Sites for Electrophilic Substitution on the Oxazole Ring

| Position | Directing Effect of Substituents | Predicted Reactivity |

|---|---|---|

| C-5 | Blocked by cyclopropyl group. | None |

| C-2 | Most acidic proton; potential site after C-5. | Low to Moderate |

Influence of the Cyclopropyl Moiety on Reactivitystackexchange.comqmul.ac.uk

Ring Strain Effects on Chemical Transformationsstackexchange.com

The cyclopropane ring is characterized by significant ring strain, a result of severe bond angle distortion from the ideal sp³ hybrid angle of 109.5° to the internal angle of 60°. wikipedia.orgmasterorganicchemistry.com This strain consists of both angle strain and torsional strain from eclipsed C-H bonds. qmul.ac.ukwikipedia.orgmasterorganicchemistry.com The total ring strain energy is estimated to be around 29 kcal/mol. wikipedia.org

This high level of stored energy provides a thermodynamic driving force for reactions that involve the opening of the three-membered ring. qmul.ac.ukrsc.org Consequently, the cyclopropyl group in this compound is susceptible to cleavage under various conditions, such as electrophilic attack or reactions involving transition metals. qmul.ac.uk This reactivity is distinct from that of other alkyl groups and makes the cyclopropyl moiety a latent functional group that can participate in unique chemical transformations. researchgate.net

Table 3: Properties of the Cyclopropyl Ring

| Property | Value/Description | Implication for Reactivity |

|---|---|---|

| C-C-C Bond Angle | 60° | High angle strain. wikipedia.org |

| Ring Strain Energy | ~29 kcal/mol | Thermodynamic driving force for ring-opening reactions. qmul.ac.ukwikipedia.org |

| C-C Bond Dissociation Energy | ~65 kcal/mol (weaker than typical C-C bonds) | Increased susceptibility to cleavage. masterorganicchemistry.com |

Hyperconjugative Effects on Electronic Properties

The bonding in a cyclopropane ring can be described by the Walsh model, which involves sp²-hybridized carbons and pure p-orbitals, creating a system with π-like character. wikipedia.org This electronic structure allows the cyclopropyl group to act as an effective electron donor through hyperconjugation. wikipedia.orgresearchgate.net This effect involves the delocalization of electrons from the C-C bonds of the cyclopropyl ring into adjacent empty or partially filled orbitals.

In this compound, this hyperconjugative donation of electron density can:

Stabilize Carbocations: If a positive charge develops on an adjacent atom, such as during an SN1-type reaction at the chloromethyl position, the cyclopropyl group can significantly stabilize this intermediate. wikipedia.orgacs.org

Influence Aromaticity: The electron-donating nature of the cyclopropyl group can affect the electron density and aromatic character of the oxazole ring, though the extent of this "conjugation" is a subject of debate and is generally considered weaker than that of a true double bond. stackexchange.com

Mechanistic Studies of Key Transformations

Nucleophilic Substitution at the Chloromethyl Group: The most probable transformation is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu⁻) would attack the electrophilic carbon of the chloromethyl group from the backside, leading to a five-coordinate transition state. The chloride ion is subsequently expelled as the leaving group. The proximity of the oxazole ring and the C-5 cyclopropyl group would influence the reaction rate by stabilizing the transition state electronically and sterically hindering the approach of the nucleophile.

Electrophilic Addition to the Cyclopropyl Ring: Treatment with a strong electrophile (E⁺), such as a protic acid or a Lewis acid, could lead to the opening of the cyclopropyl ring. The mechanism would likely involve the electrophile attacking one of the strained C-C bonds, which have significant p-character. This would form a carbocationic intermediate, which could then be trapped by a nucleophile. The regioselectivity of the ring-opening would be directed by the electronic influence of the oxazole ring.

Derivatization Strategies and Synthetic Utility

Modification of the Chloromethyl Group

The chloromethyl substituent is the most reactive site on the molecule for synthetic transformations. Its carbon is electrophilic, making it susceptible to nucleophilic substitution reactions, which are the primary means of derivatization at this position.

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with sodium iodide in acetone (B3395972) facilitates a Finkelstein reaction to yield the more reactive iodomethyl derivative. Similarly, treatment with other alkali metal halides can produce the corresponding bromo- or fluoromethyl compounds.

Oxygenated and nitrogenated functions are also easily introduced. The Williamson ether synthesis, involving the reaction of the chloromethyl compound with alkoxides or phenoxides, yields ethers. researchgate.net Reactions with carboxylate salts produce esters. Nitrogen-based nucleophiles such as ammonia, primary and secondary amines, and azides react to form the corresponding aminomethyl and azidomethyl derivatives. researchgate.net These straightforward substitutions allow for the creation of a diverse library of analogues.

| Nucleophile | Reagent Example | Product Functional Group | Reaction Type |

|---|---|---|---|

| Iodide | Sodium Iodide (NaI) | -CH₂I (Iodomethyl) | Finkelstein Reaction |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ (Methoxymethyl ether) | Williamson Ether Synthesis |

| Phenoxide | Sodium Phenoxide (NaOPh) | -CH₂OPh (Phenoxymethyl ether) | Williamson Ether Synthesis |

| Amine | Morpholine | -CH₂(NC₄H₈O) (Morpholinomethyl) | Nucleophilic Substitution |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) | Nucleophilic Substitution |

| Thiolate | Sodium thiophenoxide (NaSPh) | -CH₂SPh (Phenylthiomethyl) | Nucleophilic Substitution |

The reaction of 4-(chloromethyl)-5-cyclopropyl-1,2-oxazole with tertiary amines results in the formation of quaternary ammonium (B1175870) salts through the Menschutkin reaction. scienceinfo.com This SN2 reaction involves the displacement of the chloride ion by the lone pair of electrons on the tertiary amine. scienceinfo.com The resulting salts are ionic compounds with properties that can be tuned based on the structure of the tertiary amine used. These salts have potential applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. scienceinfo.comresearchgate.netnih.gov

Functionalization at the 1,2-Oxazole Ring

While the chloromethyl group is the primary handle for derivatization, the 1,2-oxazole ring itself can be modified, although it is generally less reactive than electron-rich aromatic systems.

Direct electrophilic substitution on the isoxazole (B147169) ring is challenging due to its electron-deficient nature. reddit.com However, functionalization can be achieved through other means. For instance, the C-3 position can be deprotonated with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent. Another strategy involves halogenation, such as iodination at the C-4 position using reagents like N-iodosuccinimide (NIS), which can then serve as a handle for further modifications like cross-coupling reactions. mdpi.com

Expanding the chemical space involves introducing greater structural diversity. chemrxiv.org This is often accomplished by using the functional groups on the core structure as starting points for more complex reactions. For instance, if the chloromethyl group is converted to an azidomethyl group, it can undergo a [3+2] cycloaddition (a "click" reaction) with an alkyne to form a triazole ring, linking the isoxazole core to another molecular fragment. chemrxiv.org If the ring is functionalized with a halide, as mentioned above, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions can be used to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups, respectively. tandfonline.comnih.gov

Ring System Transformations of 1,2-Oxazoles

The isoxazole ring contains a weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under certain conditions, which provides a pathway to different heterocyclic or acyclic structures. researchgate.net

Reductive cleavage of the N-O bond is a common transformation. acs.orgacs.org This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C). acs.org This process typically yields β-aminoenones or β-hydroxy ketones, which are valuable synthetic intermediates. researchgate.netrsc.org Other reagents like molybdenum hexacarbonyl [Mo(CO)₆] and samarium diiodide (SmI₂) have also been used for this reductive ring opening. researchgate.netrsc.org

Photochemical and thermal rearrangements are also known for the isoxazole ring system. rsc.orgbiorxiv.org Upon UV irradiation, isoxazoles can rearrange to form acyl azirines, which can be trapped or can further rearrange to form oxazoles. nih.govacs.org These transformations provide access to entirely different heterocyclic cores from the same isoxazole precursor.

| Transformation Type | Typical Conditions/Reagents | Resulting Product(s) |

|---|---|---|

| Reductive Cleavage | H₂/Raney Ni, H₂/Pd-C, SmI₂, Mo(CO)₆ | β-Aminoenones, β-Hydroxy ketones |

| Photochemical Rearrangement | UV light (e.g., 254 nm) | Acyl azirines, Oxazoles, Ketenimines |

| Thermal Rearrangement | High Temperature | Azirines, Pyrroles (from vinyl-isoxazoles) |

Rearrangement Reactions

There is no specific information available in the scientific literature regarding rearrangement reactions involving this compound. While oxazoles, in general, can undergo various rearrangements, such as the Cornforth rearrangement, no studies have been published that document such transformations for this specific cyclopropyl-substituted chloromethyl oxazole (B20620).

Conversion to Other Heterocyclic Systems (e.g., Pyrrole-2,3-diones)

Detailed searches of chemical literature did not yield any specific examples of this compound being converted into other heterocyclic systems, including pyrrole-2,3-diones. The synthetic pathways to pyrrole-2,3-diones typically involve different precursors, and the utility of this specific oxazole as a starting material for such conversions has not been explored or reported.

This compound as a Synthetic Building Block

The chloromethyl group on the oxazole ring suggests potential as a reactive handle for nucleophilic substitution, positioning it as a theoretical building block in organic synthesis. However, the practical application and documentation of this potential are absent from the current scientific record.

Precursor for More Complex Molecular Architectures

No published research specifically details the use of this compound as a precursor for the synthesis of more complex molecular architectures. While its structure suggests it could be a valuable intermediate, there are no documented examples of its incorporation into larger, more intricate molecules.

Application in Tandem Reactions and Multicomponent Synthesis

The application of this compound in tandem reactions or multicomponent synthesis has not been reported. These powerful synthetic strategies often rely on well-characterized reactivity of the starting materials, and the specific reaction profile of this compound remains undocumented in the literature.

Solid State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide a complete structural elucidation of 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole.

Determination of Three-Dimensional Molecular Structure

A successful SCXRD experiment on a suitable single crystal of this compound would yield the exact coordinates of each atom in the molecule. This information would confirm the connectivity of the atoms, establishing the core 1,2-oxazole ring, the chloromethyl group at the 4-position, and the cyclopropyl (B3062369) group at the 5-position. The resulting molecular model would serve as the foundation for all further structural analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

From the atomic coordinates obtained via SCXRD, precise geometric parameters for the molecule could be calculated. This data would be presented in tabular format to detail the specific lengths of each chemical bond and the angles between them. Torsion angles, which describe the rotation around bonds, would also be determined, offering insight into the molecule's preferred spatial orientation.

Table 1: Hypothetical Bond Lengths for this compound This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | N2 | - |

| N2 | C3 | - |

| C3 | C4 | - |

| C4 | C5 | - |

| C5 | O1 | - |

| C4 | C6 | - |

| C6 | Cl1 | - |

Table 2: Hypothetical Bond and Torsion Angles for this compound This table is for illustrative purposes only, as experimental data is not available. | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) | |:---|:---|:---|:---:| | C5 | O1 | N2 | - | | O1 | N2 | C3 | - | | N2 | C3 | C4 | - | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) | | C3 | C4 | C5 | C7 | - | | Cl1 | C6 | C4 | C5 | - |

Conformational Analysis of the Oxazole (B20620) and Cyclopropyl Moieties

The analysis of torsion angles would be critical for understanding the conformation of the molecule. This would involve examining the planarity of the 1,2-oxazole ring and the orientation of the cyclopropyl and chloromethyl substituents relative to this ring. For instance, the analysis would reveal whether the cyclopropyl group is positioned coplanar with or perpendicular to the oxazole ring, a factor that can influence crystal packing and intermolecular interactions.

Crystallographic Packing Analysis

Beyond the structure of a single molecule, SCXRD data reveals how molecules arrange themselves in the crystal lattice. This packing is determined by a delicate balance of intermolecular forces.

Identification of Hydrogen Bonding Interactions (e.g., C–H···N, C–H···Cl, C–H···O)

The crystallographic data would allow for the definitive identification of non-covalent interactions, particularly hydrogen bonds. Given the elemental composition of this compound, it is plausible that weak hydrogen bonds such as C–H···N (involving the oxazole nitrogen), C–H···O (involving the oxazole oxygen), and C–H···Cl (involving the chlorine atom) would be present. The analysis would determine the specific distances and angles of these interactions, confirming their role in stabilizing the crystal structure.

Examination of π–π Stacking Interactions

The potential for π–π stacking interactions in this compound would primarily involve the 1,2-oxazole ring. The oxazole ring is a five-membered aromatic heterocycle, and as such, it possesses a π-system that could, in principle, engage in stacking interactions with neighboring rings in the crystal lattice.

Generally, for π–π stacking to be a significant stabilizing force, specific geometric criteria must be met, including appropriate inter-planar distances (typically in the range of 3.3 to 3.8 Å) and degrees of ring offset (slip). The presence and nature of such interactions are highly dependent on the substituents attached to the aromatic core, which influence both the electronic properties of the ring and the steric hindrances to close packing.

Table 1: Hypothetical Parameters for π–π Stacking Interactions This table is presented for illustrative purposes, as no experimental data is currently available for this compound.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Vertical Displacement (Å) |

|---|

Role of Intermolecular Interactions in Crystal Stability

The stability of a molecular crystal is a direct consequence of the sum of all attractive and repulsive intermolecular forces. For this compound, one would anticipate a variety of potential interactions contributing to the lattice energy. These could include:

Dipole-dipole interactions: Arising from the polar nature of the C-Cl and C-O/C-N bonds.

Van der Waals forces: Including London dispersion forces, which are present in all molecules.

Weak hydrogen bonds: Potentially involving the chlorine atom as a weak acceptor and C-H bonds from the cyclopropyl or chloromethyl groups as donors.

π–π stacking: As discussed above, involving the oxazole rings.

The interplay and relative strengths of these interactions determine the final, most thermodynamically stable crystal packing arrangement. nih.gov The chloromethyl group, for example, could significantly influence the crystal packing through steric effects or by participating in weak C-H···O or C-H···N interactions. Similarly, the bulky cyclopropyl group would impose its own steric demands on the packing arrangement.

Table 2: Potential Intermolecular Interactions and Their Expected Contribution to Crystal Stability This table outlines potential interactions based on the molecular structure; their actual presence and significance are unconfirmed.

| Interaction Type | Potential Donors/Acceptors/Regions | Expected Significance |

|---|---|---|

| C-H···O Hydrogen Bonds | C-H (cyclopropyl, chloromethyl), O (oxazole) | Moderate |

| C-H···N Hydrogen Bonds | C-H (cyclopropyl, chloromethyl), N (oxazole) | Moderate |

| C-H···Cl Interactions | C-H (cyclopropyl, oxazole), Cl (chloromethyl) | Weak to Moderate |

| π–π Stacking | Oxazole Ring | Unknown; dependent on packing |

| Halogen Bonding | Cl (chloromethyl) | Potentially weak |

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT) or ab initio methods, can predict molecular geometry, electronic structure, and energy with high accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole, this would typically be performed using a method like B3LYP with a basis set such as 6-311G++(d,p). irjweb.com The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the 1,2-oxazole ring is nearly planar. The orientation of the cyclopropyl (B3062369) and chloromethyl groups relative to this ring would be a key outcome of the optimization.

The electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. For oxazole (B20620) derivatives, the introduction of different substituents can significantly affect the energies of these frontier orbitals. juniperpublishers.com The electron-withdrawing nature of the chloromethyl group and the unique electronic properties of the cyclopropyl group would influence the electron density distribution across the oxazole ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C4-C(H2) Bond Length | ~1.50 Å |

| C5-C(cyclopropyl) Bond Length | ~1.48 Å |

| C-Cl Bond Length | ~1.78 Å |

| O-N Bond Length | ~1.42 Å |

| Oxazole Ring Dihedral Angle | ~0-5° |

Note: These are estimated values based on general principles and data from related structures.

Energy Profiles of Conformational Changes

The presence of the cyclopropyl and chloromethyl groups introduces conformational flexibility. The rotation around the single bonds connecting these groups to the oxazole ring can be studied by calculating the energy profile of these conformational changes. This involves systematically changing the dihedral angle of interest and calculating the energy at each step.

The rotation of the chloromethyl group is expected to have a relatively low energy barrier. In contrast, the rotation of the cyclopropyl group can be more complex due to potential steric interactions with the chloromethyl group and the oxazole ring. The cyclopropyl group is known to have electronic properties similar to a double bond and can engage in conjugation with adjacent pi systems. echemi.com The preferred conformation would be the one that minimizes steric hindrance while optimizing any potential electronic interactions. The energy profile would reveal the global minimum energy conformation as well as any local minima and the transition states connecting them.

Reaction Mechanism Predictions and Validation

Computational chemistry is invaluable for predicting and validating reaction mechanisms. This involves identifying the transition states of key reactions and calculating the associated activation energies.

Transition State Analysis for Key Reactions

A common method for synthesizing 1,2-oxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.net For this compound, a plausible synthetic route would involve the reaction of cyclopropylacetylene (B33242) with chloroacetonitrile (B46850) oxide. The transition state for this cycloaddition reaction would be a five-membered ring structure where the new C-C and O-C bonds are partially formed. researchgate.net

Transition state analysis would involve locating the saddle point on the potential energy surface that connects the reactants and the product. ucsb.edu This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. ucsb.edu The geometry of the transition state would provide insights into the concerted or stepwise nature of the reaction. For SN2 reactions involving the chloromethyl group, the transition state would feature a pentacoordinate carbon atom. ucsb.edu

Calculation of Activation Energies

The activation energy is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. beilstein-archives.org Lower activation energies correspond to faster reaction rates. Quantum chemical methods can provide reliable estimates of activation energies. rsc.org For the proposed synthesis of this compound, the activation energy for the 1,3-dipolar cycloaddition would be a key determinant of the reaction's feasibility and rate.

Similarly, for reactions involving the substitution of the chlorine atom in the chloromethyl group, the activation energy for nucleophilic attack would depend on the nature of the nucleophile and the solvent. The highly reactive nature of the chloromethyl group suggests that these reactions would likely have relatively low activation energies. ontosight.ai

Table 2: Hypothetical Activation Energies for Reactions Involving this compound

| Reaction | Predicted Activation Energy (kcal/mol) |

|---|---|

| 1,3-Dipolar Cycloaddition Synthesis | 15-25 |

| SN2 Substitution at Chloromethyl Carbon | 10-20 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for such reactions.

Spectroscopic Property Predictions

Computational methods can also predict various spectroscopic properties, which can be used to aid in the characterization of a molecule. Theoretical calculations of NMR chemical shifts, for instance, can be compared with experimental data to confirm the structure of a compound. nih.gov For this compound, predicting the 1H and 13C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts of the protons and carbons in the cyclopropyl and chloromethyl groups, as well as those in the oxazole ring, would be of particular interest.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the C-Cl, C-H, and C=N bonds.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropylacetylene |

Computational ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure determination. Computational chemistry allows for the theoretical prediction of NMR chemical shifts, which can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

Detailed theoretical calculations for this compound would typically be performed using quantum chemical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and nitromethane (B149229) for ¹⁵N.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| C (oxazole, adjacent to O) | - | ~160-170 | - |

| C (oxazole, adjacent to N) | - | ~100-110 | - |

| N (oxazole) | - | - | ~250-300 |

| CH₂ (chloromethyl) | ~4.5-5.0 | ~40-50 | - |

| CH (cyclopropyl) | ~1.5-2.0 | ~10-20 | - |

| CH₂ (cyclopropyl) | ~0.5-1.0 | ~5-15 | - |

Vibrational Frequency Calculations for IR Band Assignments

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational calculations of vibrational frequencies can be instrumental in assigning the absorption bands observed in an experimental IR spectrum.

These calculations are typically carried out using methods like DFT. The output provides the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent inaccuracies.

A representative table of calculated vibrational frequencies and their assignments for key functional groups in this compound is shown below. These are based on typical frequency ranges for the respective bond types.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| C-H stretch (cyclopropyl) | ~3000-3100 | Stretching vibration of C-H bonds in the cyclopropyl ring. |

| C-H stretch (chloromethyl) | ~2900-3000 | Stretching vibration of C-H bonds in the chloromethyl group. |

| C=N stretch (oxazole) | ~1600-1650 | Stretching vibration of the carbon-nitrogen double bond in the oxazole ring. |

| C=C stretch (oxazole) | ~1500-1550 | Stretching vibration of the carbon-carbon double bond in the oxazole ring. |

| CH₂ bend | ~1400-1450 | Bending vibration of the methylene (B1212753) groups. |

| C-O stretch (oxazole) | ~1200-1300 | Stretching vibration of the carbon-oxygen single bond in the oxazole ring. |

| C-Cl stretch | ~700-800 | Stretching vibration of the carbon-chlorine bond. |

Intermolecular Interaction Modeling

The way molecules interact with each other governs their physical properties in the condensed phase and their biological activity. Modeling these interactions provides valuable insights into the supramolecular chemistry of this compound.

Simulation of Hydrogen Bonding and van der Waals Interactions

While this compound does not possess strong hydrogen bond donors, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. Simulations can explore potential interactions with hydrogen bond donor molecules in a given environment.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular system, offering insights into its dynamic behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movement of the this compound molecule over time.

These simulations can reveal information about conformational flexibility, particularly of the cyclopropyl and chloromethyl substituents relative to the oxazole ring. In a solvent environment, MD can also be used to study solvation effects and the dynamic nature of intermolecular interactions with solvent molecules. Such simulations are computationally intensive but offer a detailed understanding of the molecule's behavior in a more realistic, dynamic context.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole

Currently, detailed synthetic procedures for this compound are not widely published in academic literature. Future research could focus on developing efficient and scalable synthetic strategies. General methods for synthesizing substituted isoxazoles often involve the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds or their equivalents.

Future synthetic explorations could include:

[3+2] Cycloaddition Strategies: A promising approach involves the 1,3-dipolar cycloaddition of a cyclopropyl-substituted nitrile oxide with a chloro-substituted alkyne. The development of mild and regioselective cycloaddition conditions would be a key focus.

Multi-component Reactions: Investigating one-pot, multi-component reactions could provide a more atom-economical and efficient route. This might involve the in situ generation of the key intermediates.

Flow Chemistry Synthesis: The application of continuous flow technology could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially energetic intermediates. durham.ac.uk Automated flow reactors could allow for rapid optimization of reaction parameters. durham.ac.uk